molecular formula C15H11FO4 B6369620 2-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1262001-37-5

2-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6369620
CAS RN: 1262001-37-5
M. Wt: 274.24 g/mol
InChI Key: NQNDHGRFJNOFGP-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, also known as 4-Fluoro-3-methoxycarbonylbenzoic acid (FMBA), is an organic compound that is commonly used in scientific research and laboratory experiments. It is a white crystalline solid that is insoluble in water and has a melting point of 152-154 °C. FMBA is a versatile compound that can be used in a variety of different applications, from synthesizing organic compounds to studying the mechanisms of action of drugs.

Scientific Research Applications

FMBA is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, as it can be used to synthesize a variety of drugs. Additionally, FMBA is used in the study of the mechanisms of action of drugs, as it can be used to study the interactions between drugs and their target molecules.

Mechanism of Action

FMBA is believed to act as a proton-transferring agent, as it has a strong electron-withdrawing group (the fluorine atom) and a weak electron-donating group (the methoxycarbonyl group). This allows it to transfer protons from one molecule to another, thus facilitating the formation of new bonds. Additionally, FMBA can act as a catalyst in certain reactions, as it can facilitate the formation of new bonds by providing a favorable environment for the reaction to occur.
Biochemical and Physiological Effects
FMBA has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2). Additionally, FMBA has been shown to have anti-inflammatory and anti-cancer effects, as it can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

FMBA has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a shelf life of up to two years. Additionally, it is readily available and can be synthesized in high yields. However, there are some limitations to the use of FMBA in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, it can react with other compounds, so it must be handled with care.

Future Directions

There are a number of potential future directions for the use of FMBA in scientific research. One potential direction is the use of FMBA as a therapeutic agent. Studies have shown that it has anti-inflammatory and anti-cancer effects, so it may be useful in the treatment of certain diseases. Additionally, it may be useful in the development of new drugs, as it can be used to study the interactions between drugs and their target molecules. Finally, FMBA may be useful in the development of new synthetic methods, as it can be used to synthesize a variety of organic compounds.

Synthesis Methods

FMBA can be synthesized through a variety of methods, including the classic Vilsmeier-Haack reaction and the more recent microwave-assisted reaction. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with phosphorus oxychloride and dimethylamine in an aprotic solvent. The microwave-assisted reaction involves the reaction of the same reagents in a microwave oven. Both methods produce FMBA in high yields, with the Vilsmeier-Haack reaction typically yielding more than the microwave-assisted reaction.

properties

IUPAC Name

2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-8-9(6-7-13(12)16)10-4-2-3-5-11(10)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNDHGRFJNOFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683367
Record name 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-37-5
Record name 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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